molecular formula C27H25NO6 B6317252 Fmoc-Thr-OPac, 98% CAS No. 125760-27-2

Fmoc-Thr-OPac, 98%

Cat. No. B6317252
CAS RN: 125760-27-2
M. Wt: 459.5 g/mol
InChI Key: FLSCFYIUFWADFU-NSYGIPOTSA-N
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Description

Fmoc-Thr-OPac, also known as N-Fmoc-L-threonine phenacyl ester, is a compound used in peptide synthesis . It has a molecular weight of 459.2 and a molecular formula of C27H25NO6 .


Synthesis Analysis

Fmoc-Thr-OPac is a building block in the Fmoc solid-phase peptide synthesis (SPPS) method . Fmoc SPPS is the preferred method for peptide synthesis due to the availability of high-quality Fmoc building blocks at a low cost . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .


Molecular Structure Analysis

The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .


Chemical Reactions Analysis

Fmoc-Thr-OPac is used in the synthesis of peptides . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

Fmoc-Thr-OPac has a molecular weight of 459.2 and a molecular formula of C27H25NO6 . More detailed physical and chemical properties can be found in databases like PubChem .

Scientific Research Applications

Biocompatible Material for Hydrogels

Fmoc-Thr-OPac can be used in the creation of peptide-based hydrogels (PHGs), which are known for their biocompatibility. These hydrogels are suitable for various biological, biomedical, and biotechnological applications, such as drug delivery systems and diagnostic tools for imaging .

Self-Assembly Features for Bio-Inspired Materials

The Fmoc group attached to amino acids and short peptides, like Fmoc-Thr-OPac, provides significant self-assembly features due to its inherent hydrophobicity and aromaticity. This property is essential for creating bio-inspired materials with potential applications in nanotechnology and materials science .

Solid-Phase Synthesis of Peptide Thioesters

Fmoc-Thr-OPac may be utilized in the solid-phase synthesis of peptide thioesters, which are valuable in peptide chemistry for subsequent applications in creating various peptide-based structures and potentially in drug development .

Stabilization of β-Sheet Structures

The fluorenyl group in Fmoc-Thr-OPac can contribute to the stabilization of β-sheet structures within peptides, which is crucial for the structural integrity of proteins and can be leveraged in protein engineering and design .

Biomaterials Engineering

Fmoc-Thr-OPac’s biocompatibility and structural features make it a potential building block in biomaterials engineering, where it could be used to create scaffolds for tissue engineering or as part of biologically active surfaces.

MDPI - Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic… RSC Publishing - Fmoc-modified amino acids and short peptides: simple bio-inspired… Oxford Academic - Silyl Linker-based Approach to the Solid-phase Synthesis of Fmoc…

Safety And Hazards

Safety data sheets recommend avoiding dust formation and breathing mist, gas, or vapors of Fmoc-Thr-OPac . Contact with skin and eyes should be avoided, and personal protective equipment should be used .

Future Directions

Recent advances in Fmoc SPPS technology have led to improvements in peptide quality, synthesis time, and novel synthetic targets . An optimized Fmoc-removal strategy has been reported that can minimize both the traceless and ordinary diketopiperazine formation in SPPS . This strategy could also enhance the Fmoc-removal kinetics compared to the conventional 20% piperidine/DMF treatment .

properties

IUPAC Name

phenacyl (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO6/c1-17(29)25(26(31)33-16-24(30)18-9-3-2-4-10-18)28-27(32)34-15-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23,25,29H,15-16H2,1H3,(H,28,32)/t17-,25+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSCFYIUFWADFU-NSYGIPOTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OCC(=O)C1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OCC(=O)C1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Thr-OPac

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